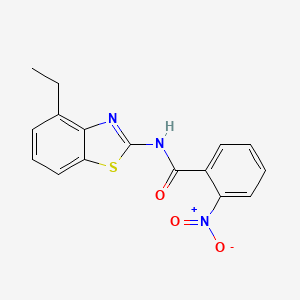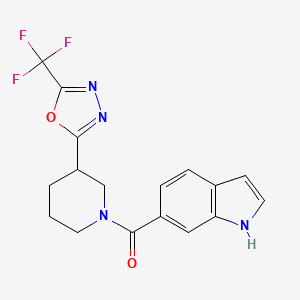
1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone, also known as MDPV, is a psychoactive drug that belongs to the class of synthetic cathinones. It is a potent stimulant that acts on the central nervous system and produces effects similar to those of cocaine and amphetamines. MDPV is a highly addictive drug and has been associated with severe health risks and fatalities. Despite its negative effects, MDPV has been the subject of extensive scientific research due to its potential therapeutic applications.
科学的研究の応用
Pharmacokinetics and Metabolism
- Studies on similar compounds, such as zipeprol and BMS-690514, focus on their metabolism in humans and animals. These studies are crucial for understanding how the body processes these compounds, including absorption, distribution, metabolism, and excretion, which can inform drug design and therapeutic applications (Constantin & Pognat, 1978); (Christopher et al., 2010).
Toxicology and Safety Profiling
- Research on the toxicology of similar compounds is vital for assessing their safety. This includes studying the toxic effects and potential therapeutic windows, which is essential for clinical applications and drug development. While specific studies on "1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone" were not found, research on compounds like hydroxyzine provides insights into the procedures and methodologies for such evaluations (Johnson, 1982).
Neuropharmacology
- Compounds with structures similar to "1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone" are often studied for their effects on the central nervous system (CNS), including their potential as anxiolytics or antidepressants. Studies on compounds like LQFM032 and 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine explore their pharmacological effects, which can provide a framework for understanding the potential CNS-related applications of the target compound (Brito et al., 2017); (Hieger et al., 2015).
Receptor Binding Studies
- The study of receptor binding and occupancy provides insights into the mechanisms of action of psychoactive compounds. For instance, investigations into the 5-HT1A receptor occupancy by novel antagonists help elucidate the potential therapeutic applications and effects of new compounds on mood and anxiety disorders (Rabiner et al., 2002).
特性
IUPAC Name |
1-(2,4-dihydroxy-3-methylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-14-18(23)8-7-17(20(14)25)19(24)13-21-9-11-22(12-10-21)15-3-5-16(26-2)6-4-15/h3-8,23,25H,9-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZWAKVNNYTCPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C(=O)CN2CCN(CC2)C3=CC=C(C=C3)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

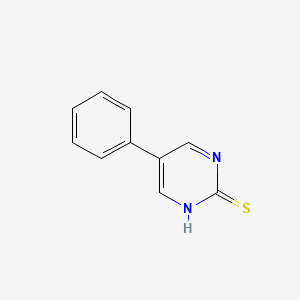

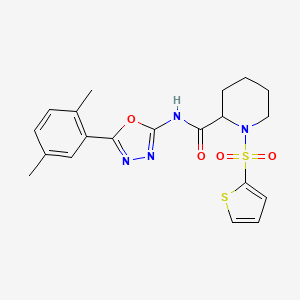
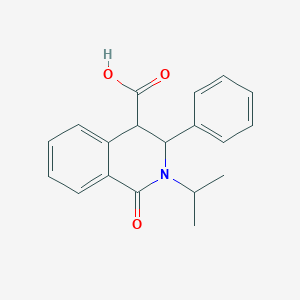
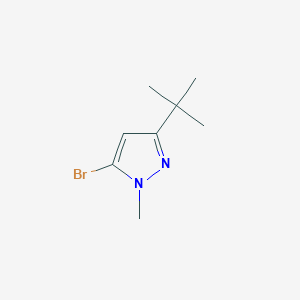
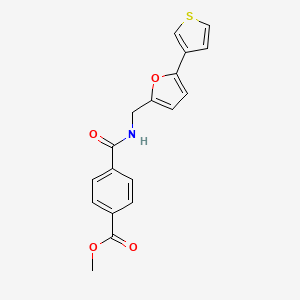

![Methyl 2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate](/img/structure/B2365141.png)

